2-methyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One versatile approach involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions, leading to the formation of cyanoacetamide derivatives .
Molecular Structure Analysis
The molecular structure of 2-methyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide consists of an indole ring, a benzamide moiety, and a methyl group. The indole nucleus provides a valuable scaffold for drug development due to its aromatic nature and potential interactions with biological receptors .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in various condensation, substitution, and cyclization reactions. For instance, cyanoacetylation of amines has been explored to obtain biologically active heterocyclic moieties . Further studies are needed to elucidate its reactivity in different contexts.
Scientific Research Applications
Antimicrobial Properties
Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties. For instance, acylthiourea derivatives have demonstrated activity against a range of bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, as well as fungi. These derivatives' effectiveness is influenced by the substituents on the phenyl group attached to the thiourea nitrogen, with iodine and nitro substituents enhancing activity against Gram-negative strains, while electron-donating groups like methyl and ethyl favor inhibition of Gram-positive and fungal strains (Limban et al., 2011).
Anticancer Evaluation
Several synthesized compounds have been investigated for their anticancer activities. A study highlighted the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Many of these compounds displayed moderate to excellent anticancer activity, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).
Anti-Helicobacter pylori Agents
Novel compounds derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffolds have shown potent and selective activity against the gastric pathogen Helicobacter pylori. These findings suggest the potential for developing new anti-H. pylori agents based on similar chemical frameworks, which could contribute to the treatment of infections resistant to current medications (Carcanague et al., 2002).
Antihypertensive and Antitumor Effects
The synthesis and evaluation of new compounds as AT1 receptor antagonists have revealed not only their potential in reducing blood pressure but also their anti-tumor activities. Such dual-functional molecules provide a promising approach for developing novel therapeutics that can address hypertension and cancer simultaneously (Bao et al., 2015).
properties
IUPAC Name |
2-methyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-18-6-2-3-7-21(18)25(29)26-14-15-27-16-24(22-8-4-5-9-23(22)27)32-17-19-10-12-20(13-11-19)28(30)31/h2-13,16H,14-15,17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQXEXKCCHPNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.